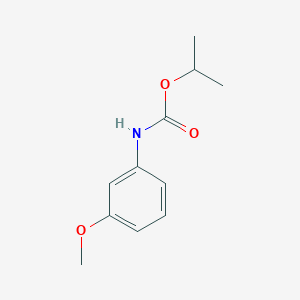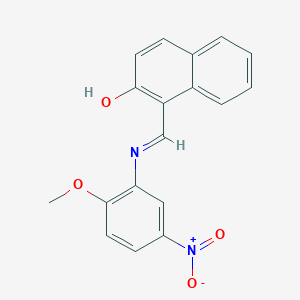
Propan-2-yl(3-methoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl(3-methoxyphenyl)carbamate, also known as isopropyl 3-methoxyphenylcarbamate, is a carbamate ester. This compound is characterized by its unique structure, which includes an isopropyl group attached to a carbamate moiety, and a methoxyphenyl group. Carbamates are widely recognized for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl(3-methoxyphenyl)carbamate typically involves the reaction of 3-methoxyaniline with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-methoxyaniline+isopropyl chloroformate→this compound+HCl
Industrial Production Methods
Industrial production of carbamates often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets industry standards. Techniques such as recrystallization, distillation, and chromatography are commonly employed.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl(3-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Propan-2-yl(3-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of propan-2-yl(3-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamylation of the active site, leading to the formation of a stable carbamate-enzyme complex. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpropham: A carbamate ester used as a herbicide.
Methocarbamol: A muscle relaxant with a similar carbamate structure.
Propan-2-yl (3,5-dichloro-4-methoxyphenyl)carbamate: Another carbamate with different substituents on the aromatic ring.
Uniqueness
Propan-2-yl(3-methoxyphenyl)carbamate is unique due to its specific methoxy substitution on the aromatic ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other carbamates and can lead to different applications and effects.
Propriétés
Numéro CAS |
6328-98-9 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
propan-2-yl N-(3-methoxyphenyl)carbamate |
InChI |
InChI=1S/C11H15NO3/c1-8(2)15-11(13)12-9-5-4-6-10(7-9)14-3/h4-8H,1-3H3,(H,12,13) |
Clé InChI |
RYNZNNRQNXTQDO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)NC1=CC(=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dibutyl-4-[(2,5-dichlorophenyl)diazenyl]-3,5-dimethylaniline](/img/structure/B11958214.png)



![(2E)-2-(benzoylamino)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-propenoic acid](/img/structure/B11958233.png)





![2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane](/img/structure/B11958267.png)


![3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11958286.png)
